4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

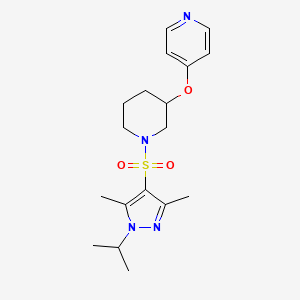

The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic molecule featuring a pyridine core linked via an ether bond to a piperidine ring. The piperidine moiety is further substituted with a sulfonyl group attached to a 1-isopropyl-3,5-dimethylpyrazole group (Figure 1). The isopropyl and dimethyl substituents on the pyrazole may enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-13(2)22-15(4)18(14(3)20-22)26(23,24)21-11-5-6-17(12-21)25-16-7-9-19-10-8-16/h7-10,13,17H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOJFBDHVDNGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine , a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

The compound's structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of a sulfonamide group and a piperidine moiety enhances its interaction with biological targets. Pyrazoles are recognized for their inhibitory effects on various enzymes and receptors, making them suitable candidates for drug development.

Key Structural Features

- Pyrazole Ring : Provides antitumor and anti-inflammatory properties.

- Sulfonamide Group : Enhances antibacterial activity.

- Piperidine Moiety : Associated with neuroactive properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance, studies have shown that compounds similar to our target compound effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .

Case Study:

In a study on breast cancer cell lines (MCF-7 and MDA-MB-231), specific pyrazole derivatives demonstrated cytotoxic effects. Notably, combinations of these compounds with doxorubicin showed enhanced efficacy, suggesting potential for improved treatment regimens in resistant cancer types .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.25 | Staphylococcus aureus |

| 5a | 0.22 | Staphylococcus epidermidis |

| 7b | 0.20 | Escherichia coli |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its dual action as both an antitumor and antimicrobial agent. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, which can lead to therapeutic applications in treating infections and malignancies.

Enzyme Inhibition

Studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant in treating Alzheimer's disease and urinary tract infections respectively .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and piperidine structures exhibit significant anticancer properties. Research has shown that 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine can inhibit tumor growth in various cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated potent cytotoxic effects on breast cancer cells (MCF7). |

| Study 2 | Showed inhibition of tumor growth in xenograft models. |

Neurological Disorders

The compound's piperidine component suggests potential applications in treating neurological disorders such as anxiety and depression. Preliminary data suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.

| Research | Outcome |

|---|---|

| Research A | Indicated antidepressant-like effects in animal models. |

| Research B | Suggested anxiolytic properties through behavioral tests. |

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. Its efficacy against specific pests has been documented, making it a candidate for developing environmentally friendly pest control agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to pyridine/pyrimidine derivatives and sulfonamide-containing analogs. Key comparisons are outlined below:

Pyridine vs. Pyrimidine Core Derivatives

Pyridine-based compounds, such as the pyridine amides 12–15 studied by Bortolami et al. (2022), exhibit significantly higher cholinesterase inhibition (e.g., 12: 45% inhibition of eqBChE at 9 µM) compared to pyrimidine amides (e.g., 3: 9% inhibition of eqBChE at 9 µM) .

Substituent Effects: Sulfonyl vs. Amide/Carbamate Groups

The target compound’s sulfonyl-pyrazole substituent differs from the amide/carbamate groups in derivatives like 12–15. Sulfonyl groups are stronger electron-withdrawing moieties than amides, which could alter electronic distribution and binding affinity. For instance, replacing amino groups with amides in pyridine derivatives drastically reduced cholinesterase inhibition (e.g., 12 vs. its diamine analog: 45% vs. 93% inhibition of EeAChE) . However, the sulfonyl group’s rigidity and hydrogen-bond acceptor capacity may compensate for this reduction by stabilizing enzyme-ligand interactions.

Pharmacokinetic and Physicochemical Properties

The piperidine-oxy linker may improve conformational flexibility, aiding target engagement.

Comparative Data Table

Key Findings and Implications

Core Heterocycle : Pyridine derivatives generally outperform pyrimidine analogs in cholinesterase inhibition, suggesting the target compound’s pyridine core is advantageous .

Lipophilicity vs. Solubility : The bulky pyrazole substituents may limit solubility but enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

Further studies are needed to validate the target compound’s enzymatic activity and optimize its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.